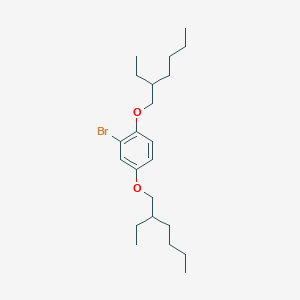

2-Bromo-1,4-bis(2-ethylhexyloxy)benzene

描述

Contextualization within Organic Conjugated Systems

Organic conjugated systems are a class of molecules characterized by alternating single and multiple bonds, which results in a delocalized π-electron system along the polymer backbone. This electronic structure is the source of their unique optical and electronic properties, such as electrical conductivity and electroluminescence. nih.govunist.ac.kr Poly(p-phenylene vinylene) (PPV) and its derivatives are among the most extensively studied classes of conjugated polymers, forming the basis for numerous applications in optoelectronics. researchgate.netchemicalpapers.com

The primary challenge with many parent conjugated polymers, including unsubstituted PPV, is their poor solubility and tendency to aggregate, which severely limits their processability into the high-quality thin films required for electronic devices. nih.govresearchgate.net The strategic introduction of flexible and bulky side chains onto the polymer backbone is a widely adopted method to overcome this limitation. 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene is a prime example of a monomer designed for this purpose. The two 2-ethylhexyloxy groups attached to the benzene (B151609) ring disrupt intermolecular packing, thereby enhancing the solubility of the resulting polymers in common organic solvents like toluene, chloroform, and tetrahydrofuran (B95107) (THF). nih.gov This improved solubility is critical for enabling solution-based processing techniques essential for fabricating large-area and flexible electronic devices.

Significance as a Core Building Block for Functional Polymers

This compound serves as a fundamental building block, or monomer, for constructing a variety of functional polymers. Its utility stems from the combination of a reactive bromine atom and solubilizing alkoxy chains on a central phenyl core. The bromine atom provides a reactive site for various cross-coupling polymerization reactions, allowing it to be incorporated into a polymer backbone.

One of the most common methods for this is the Gilch reaction, a base-mediated polymerization used to synthesize PPV derivatives. nih.gov In this approach, monomers containing benzylic halides are polymerized to form high molecular weight polymers. This compound can be transformed into a di-halide monomer and subsequently polymerized, often with other co-monomers, to create copolymers with tailored properties. nih.gov More recently, it has been utilized in modern polymerization techniques like Nickel-Catalyzed Direct Arylation Polymerization (Ni-DArP), which represents a more sustainable method for creating well-defined conjugated polymers. acs.org In such reactions, the bromo-substituent on the monomer is crucial for the carbon-carbon bond-forming process that builds the polymer chain. acs.org The resulting polymers often exhibit excellent film-forming abilities and thermal stability, properties inherited from the well-designed monomer. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 241486-87-3 | calpaclab.com |

| Molecular Formula | C₂₂H₃₇BrO₂ | calpaclab.com |

| Molecular Weight | 413.43 g/mol | calpaclab.com |

| Appearance | Colorless Liquid |

| Key Structural Features | Brominated phenyl ring, two branched 2-ethylhexyloxy side chains | |

Overview of Key Research Trajectories and Applications

Research involving this compound is predominantly focused on the development of novel conjugated polymers for applications in organic electronics. researchgate.netchemicalpapers.com The polymers derived from this monomer are particularly promising for use in polymer solar cells (PSCs) and organic light-emitting diodes (OLEDs). nih.govresearchgate.net

A significant research trajectory involves the synthesis of hyperbranched PPV derivatives. nih.gov By copolymerizing derivatives of this compound with multifunctional monomers, researchers have created polymers with high molecular weights (on the order of 10⁶ g/mol ), excellent solubility, and good thermal stability. nih.gov These materials have been investigated as efficient acceptor materials in PSCs. nih.gov The properties of these polymers, such as their electronic band gaps, can be fine-tuned by adjusting the ratio of the monomers during synthesis. nih.gov

Another key area is the advancement of polymerization methodologies. The use of this compound in Ni-DArP to create linear, solution-processable conjugated polymers is a notable development. acs.org This research demonstrates the potential for using more earth-abundant metal catalysts (like nickel instead of palladium) for synthesizing these advanced materials, which is a significant step towards more sustainable manufacturing processes. acs.org The resulting polymers have shown molar masses up to 10.2 kg/mol and have been successfully used in copolymerizations to create materials with improved solubility. acs.org These research efforts highlight the central role of this compound in pushing the boundaries of functional organic materials.

Table 2: Examples of Polymers and Their Properties Derived from this compound Precursors

| Polymer Type | Synthesis Method | Key Properties | Potential Application | Reference(s) |

|---|---|---|---|---|

| Hyperbranched PPV Derivatives | Gilch Reaction | High molecular weight (10⁶ g/mol ), excellent solubility, good thermal stability, red-light-emitting. | Acceptor material in Polymer Solar Cells (PSCs) | nih.gov |

| Linear Thiazole-based Copolymer | Ni-Catalyzed Direct Arylation Polymerization (Ni-DArP) | Molar mass up to 10.2 kg/mol , solution-processable, good reactivity with dibrominated comonomer. | Organic electronics, demonstrating sustainable synthesis routes. | acs.org |

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1,4-bis(2-ethylhexoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37BrO2/c1-5-9-11-18(7-3)16-24-20-13-14-22(21(23)15-20)25-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEBMTRTBNMLLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC1=CC(=C(C=C1)OCC(CC)CCCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402665 | |

| Record name | 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241486-87-3 | |

| Record name | 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Precursor Design

Synthesis of 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene

The creation of this compound is a multi-step process that begins with the formation of its precursor, 1,4-bis(2-ethylhexyloxy)benzene (B1622113), followed by a precise bromination reaction.

Bromination Strategies and Regioselectivity Control

The introduction of a single bromine atom to the 1,4-bis(2-ethylhexyloxy)benzene backbone requires careful control of reaction conditions to ensure high regioselectivity. The two alkoxy groups on the benzene (B151609) ring are ortho-, para-directing, meaning that incoming electrophiles are directed to the positions adjacent (ortho) or opposite (para) to them. In this case, since the para positions are already occupied by the alkoxy groups, the bromine will be directed to one of the four remaining ortho positions.

Electrophilic aromatic bromination is a standard method for this transformation. wku.edu Reagents such as N-Bromosuccinimide (NBS) are often employed, sometimes in the presence of a catalyst in solvents like carbon tetrachloride or benzotrifluoride. researchgate.netresearchgate.net The choice of solvent and reaction temperature can significantly influence the selectivity of the bromination, aiming to achieve mono-bromination and avoid the formation of di-brominated byproducts. wku.eduresearchgate.net Theoretical analyses, including ab initio calculations, can be used to predict the positional selectivity of the bromination, confirming that the desired isomer is the favored product. researchgate.net

Precursor Alkylation through Williamson Ether Synthesis and Variants

The precursor, 1,4-bis(2-ethylhexyloxy)benzene, is commonly synthesized via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This classic organic reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In this specific synthesis, hydroquinone (B1673460) (1,4-dihydroxybenzene) is deprotonated by a strong base, such as potassium hydroxide (B78521) or sodium hydride, to form the diphenoxide. libretexts.org This nucleophile then undergoes a bimolecular nucleophilic substitution (SN2) reaction with 2-ethylhexyl bromide. wikipedia.orgmasterorganicchemistry.com

The general mechanism for the Williamson ether synthesis is as follows:

Deprotonation of the alcohol (or phenol) to form the alkoxide/phenoxide. libretexts.orgyoutube.com

Nucleophilic attack of the alkoxide/phenoxide on the alkyl halide. wikipedia.orgmasterorganicchemistry.com

The reaction is typically carried out in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or an alcohol, and may be facilitated by a phase-transfer catalyst to improve efficiency. masterorganicchemistry.com The choice of a primary alkyl halide like 2-ethylhexyl bromide is crucial, as secondary and tertiary halides are more prone to undergo elimination reactions. masterorganicchemistry.comorganicchemistrytutor.com

Optimization of Reaction Conditions and Yields

For the Williamson ether synthesis, factors such as the choice of base, solvent, reaction temperature, and the use of a phase-transfer catalyst can be adjusted. masterorganicchemistry.comlibretexts.orgplos.org For the bromination step, controlling the stoichiometry of the brominating agent (e.g., NBS) is critical to favor mono-bromination. wku.edu Techniques like Design of Experiments (DoE) can be systematically employed to identify the optimal combination of reaction parameters, such as temperature, residence time, and stoichiometry, to achieve the highest possible yield while minimizing the formation of impurities. cam.ac.uknih.gov For instance, studies on similar reactions have shown that adjusting these parameters can significantly increase yields. cam.ac.uk

Synthesis of Related Brominated and Iodinated Monomers

The synthetic principles applied to this compound can be extended to create a variety of related halogenated monomers with different functionalities for advanced polymer applications.

Di-brominated and Di-iodinated Analogues

2,5-Dibromo-1,4-bis(2-ethylhexyloxy)benzene : This di-brominated analogue is a valuable monomer for polymerization reactions. Its synthesis involves the bromination of 1,4-bis(2-ethylhexyloxy)benzene, but with a higher equivalence of the brominating agent to ensure the addition of two bromine atoms. acs.orgnih.gov The reaction conditions are adjusted to drive the reaction to completion, yielding the desired 2,5-dibromo product. wku.edu

1,4-bis(2-ethylhexyloxy)-2,5-diiodobenzene : The di-iodinated version of this monomer is synthesized by the iodination of 1,4-bis(2-ethylhexyloxy)benzene. sigmaaldrich.com A common method involves using N-iodosuccinimide (NIS) in the presence of an acid catalyst, such as trifluoroacetic acid, in a solvent like acetonitrile (B52724). nih.gov The resulting product is a key intermediate for creating certain types of conjugated polymers. nih.govresearchgate.net

A comparative table of these halogenated monomers is provided below:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Feature |

| 2,5-Dibromo-1,4-bis(2-ethylhexyloxy)benzene | C₂₂H₃₆Br₂O₂ | 492.3 | Dibromination of the precursor. nih.gov |

| 1,4-bis(2-ethylhexyloxy)-2,5-diiodobenzene | C₂₂H₃₆I₂O₂ | 586.3 | Di-iodination using NIS. nih.gov |

Functionalized Monomers for Specific Polymer Architectures

2,5-Bis(bromomethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene : This monomer is distinguished by its bromomethyl functional groups, which are introduced to the benzene ring. sigmaaldrich.comnih.govsigmaaldrich.com The synthesis of such compounds often involves the bromination of the corresponding dimethyl-substituted precursor under radical conditions. researchgate.net These bromomethyl groups serve as reactive sites for further polymerization or functionalization, allowing for the creation of complex polymer architectures.

Below is a table summarizing the key properties of this functionalized monomer:

| Property | Value |

| Molecular Formula | C₁₇H₂₆Br₂O₂ nih.gov |

| Molecular Weight | 422.20 g/mol sigmaaldrich.com |

| CAS Number | 209625-37-6 sigmaaldrich.comnih.gov |

| Melting Point | 82-86 °C sigmaaldrich.comsigmaaldrich.com |

Mechanistic Studies of Halogenation and Functionalization Reactions

The introduction of a single bromine atom onto the 1,4-bis(2-ethylhexyloxy)benzene backbone is a crucial step that dictates the final properties of the resulting polymers. Understanding the mechanism of this electrophilic aromatic substitution is paramount for controlling regioselectivity and minimizing by-product formation.

Investigation of Reaction Pathways and Intermediates

The bromination of 1,4-bis(2-ethylhexyloxy)benzene proceeds via an electrophilic aromatic substitution mechanism. The two electron-donating 2-ethylhexyloxy groups strongly activate the benzene ring, making it highly susceptible to electrophilic attack. The reaction typically involves the use of a brominating agent, such as elemental bromine (Br₂) or, more commonly, N-bromosuccinimide (NBS). wikipedia.orgacs.org

The generally accepted pathway involves the following key steps:

Generation of the Electrophile: In the case of using Br₂ in the presence of a Lewis acid catalyst like FeBr₃ or AlBr₃, the catalyst polarizes the Br-Br bond, creating a more potent electrophile, [Br]⁺[FeBr₄]⁻. libretexts.org For a highly activated ring like 1,4-bis(2-ethylhexyloxy)benzene, a catalyst may not be strictly necessary, and the polarization of Br₂ by the solvent or the substrate itself might be sufficient. When NBS is employed, it serves as a source of electrophilic bromine. wikipedia.orgacs.org The reaction of NBS with trace amounts of HBr, which can be generated in situ, produces a low concentration of Br₂, minimizing side reactions. youtube.com

Formation of the Sigma Complex (Arenium Ion): The π-electrons of the aromatic ring attack the electrophilic bromine atom, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring, primarily at the ortho and para positions relative to the point of attack. The bulky 2-ethylhexyloxy groups can sterically hinder the ortho positions, thus favoring substitution at the electronically activated and less hindered positions.

Deprotonation and Restoration of Aromaticity: A weak base, which could be the bromide ion (Br⁻) or a solvent molecule, abstracts a proton from the carbon atom bearing the bromine, restoring the aromaticity of the benzene ring and yielding the final product, this compound.

While direct observation and isolation of the arenium ion intermediate for this specific reaction are challenging due to its transient nature, its existence is inferred from numerous studies on related electrophilic aromatic substitution reactions. Computational studies on similar dialkoxybenzene systems have been employed to model the energies of possible intermediates and transition states, providing insights into the regioselectivity of the reaction. organic-chemistry.org For instance, density functional theory (DFT) calculations can help predict the most likely sites for electrophilic attack based on the electron density of the aromatic ring.

The regioselectivity of the bromination is a critical aspect. The two alkoxy groups are ortho-, para-directing. Since the para positions are already substituted, the bromine atom will be directed to one of the ortho positions relative to the alkoxy groups. The steric hindrance imposed by the bulky 2-ethylhexyloxy groups plays a significant role in directing the substitution to a specific available position.

Role of Catalytic Systems in Monomer Synthesis

The choice of the catalytic system, or the lack thereof, is a critical parameter in the synthesis of this compound. Given the high reactivity of the starting material, 1,4-bis(2-ethylhexyloxy)benzene, the use of strong Lewis acid catalysts is often avoided to prevent over-bromination (the formation of di- or tri-bromo derivatives) and other side reactions.

Lewis Acid Catalysis: Traditional Lewis acids like FeBr₃ and AlBr₃ are highly effective in activating bromine for electrophilic aromatic substitution. libretexts.org The catalytic cycle involves the coordination of the Lewis acid to a bromine molecule, which increases its electrophilicity. After the substitution reaction, the catalyst is regenerated. However, for highly activated substrates, these catalysts can lead to a lack of selectivity and the formation of multiple products, which complicates the purification process.

N-Bromosuccinimide (NBS) as a Brominating Agent: NBS is a milder and more selective brominating agent compared to elemental bromine. wikipedia.orgacs.org It provides a low, steady concentration of electrophilic bromine, which helps to control the reaction and minimize over-bromination. Reactions with NBS are often carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile. In some cases, the reaction can be initiated by light or a radical initiator, although for electrophilic substitution on an activated ring, an ionic pathway is more likely. wikipedia.org The use of NBS often circumvents the need for a strong Lewis acid catalyst, leading to cleaner reactions and higher yields of the desired mono-bromo product. Studies on the bromination of other activated aromatic systems have shown that NBS in the presence of a protic acid or even silica (B1680970) gel can be an effective system.

The following table summarizes the role of different catalytic approaches in the synthesis of similar brominated aromatic compounds:

| Catalyst System | Brominating Agent | Role of Catalyst/Reagent | Advantages | Disadvantages |

| Lewis Acid (e.g., FeBr₃) | Br₂ | Activates Br₂ by polarization, creating a stronger electrophile. libretexts.org | High reactivity, can brominate less activated rings. | Often leads to over-bromination and lack of selectivity in activated systems. wku.edu |

| N-Bromosuccinimide (NBS) | NBS | Provides a low concentration of electrophilic bromine, allowing for controlled bromination. wikipedia.orgacs.org | High selectivity for mono-bromination, milder reaction conditions. | May require longer reaction times or gentle heating for less activated substrates. |

| Protic Acid (e.g., Acetic Acid) | Br₂ or NBS | Can protonate the brominating agent, increasing its electrophilicity. | Can be a milder alternative to Lewis acids. | May not be effective for all substrates. |

Purification and Isolation Techniques for High-Purity Monomers

The performance of organic electronic devices is critically dependent on the purity of the constituent materials. For monomeric units like this compound, even trace impurities can act as charge traps or quenching sites, severely degrading device efficiency and lifetime. Therefore, rigorous purification is a non-negotiable step in its preparation.

Common impurities in the synthesis of this compound include the unreacted starting material (1,4-bis(2-ethylhexyloxy)benzene), dibromo-isomers (2,5-dibromo-1,4-bis(2-ethylhexyloxy)benzene), and potentially other positional isomers if the regioselectivity of the bromination is not perfect. The separation of these closely related compounds presents a significant challenge.

Column Chromatography: A widely used technique for the purification of organic compounds is column chromatography. A silica gel stationary phase is typically employed, with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate (B1210297) or dichloromethane. The separation is based on the differential adsorption of the components onto the silica gel. The less polar starting material will typically elute first, followed by the mono-brominated product, and then the more polar di-brominated by-product. Careful selection of the eluent composition is crucial to achieve good separation.

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. For this compound, which is often an oil or a low-melting solid, recrystallization may need to be performed at low temperatures. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of solvents like hexane (B92381) and ethyl acetate. Multiple recrystallization steps may be necessary to achieve the desired level of purity.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving the highest purity levels required for electronic applications, preparative HPLC is often the method of choice. masterorganicchemistry.com This technique utilizes a high-efficiency column and a precisely controlled mobile phase to separate compounds with very similar properties. Reverse-phase columns (e.g., C18) with a mobile phase of acetonitrile and water are commonly used for the separation of aromatic compounds. While being a highly effective method, preparative HPLC is also more expensive and time-consuming than column chromatography or recrystallization.

The following table outlines a typical purification strategy for this compound:

| Purification Step | Technique | Typical Solvents/Conditions | Impurities Removed |

| 1. Initial Purification | Column Chromatography | Silica gel; Hexane/Ethyl Acetate gradient | Bulk of unreacted starting material and di-brominated by-products. |

| 2. Further Purification | Recrystallization | Ethanol or Methanol at low temperature | Remaining starting material and isomeric impurities. |

| 3. High-Purity Finishing | Preparative HPLC | C18 column; Acetonitrile/Water gradient | Trace impurities, including positional isomers. masterorganicchemistry.com |

The purity of the final product is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) to ensure it meets the stringent requirements for polymerization and device fabrication.

Application As a Monomer in Advanced Conjugated Polymer Synthesis

Poly(phenylene vinylene) (PPV) Derivatives

To be utilized in the synthesis of Poly(phenylene vinylene) (PPV), 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene must first be converted into a monomer suitable for vinyl group formation, typically by introducing reactive halomethyl groups. A common derivative for this purpose is 2,5-bis(bromomethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene, which is synthesized from precursors related to the title compound. sigmaaldrich.comuni.luresearchgate.net This bis(bromomethyl) derivative is then polymerized to form the well-known polymer MEH-PPV. researchgate.netrsc.org

The Gilch polymerization is a primary method for synthesizing PPV derivatives from α,α'-dihalogenated p-xylene (B151628) monomers. chegg.comchegg.com The process involves the addition of a strong base, such as potassium tert-butoxide, to the monomer in a suitable solvent like tetrahydrofuran (B95107) (THF). chegg.comresearchgate.net The mechanism proceeds through several key steps:

Deprotonation: The strong base abstracts the acidic benzylic protons from the bis(halomethyl)benzene monomer. chegg.comchegg.com

Intermediate Formation: This deprotonation generates a quinoidal intermediate. chegg.comchegg.com It is generally accepted that the 1,4-bis(halomethylene)benzene starting material first transforms into an α-halo-p-quinodimethane, which then functions as the active monomer in the subsequent chain growth. researchgate.net

Polymerization: The quinoidal intermediates undergo dimerization and subsequent radical polymerization to form a saturated precursor polymer. chegg.comchegg.com

Elimination: A final base-catalyzed elimination of HX (where X is a halogen) from the precursor polymer yields the fully conjugated poly(phenylene vinylene) structure. chegg.comchegg.com

One of the advantages of the Gilch route is its tolerance to a wide range of substituents on the aromatic ring and its relative insensitivity to air and moisture compared to other methods. chegg.com

Controlled variations of the Gilch polymerization have been developed to better manage the polymerization process. One such method is guided in-situ polymerization, where surface-functionalizing linker molecules that mimic the monomer are used to direct the polymerization within porous structures, such as titania films. researchgate.net This controlled polymerization can be initiated by an alkoxide base and an increase in temperature, significantly enhancing the incorporation of the polymer into the desired matrix. researchgate.net

The asymmetric substitution on the monomer, such as in derivatives of this compound, directly impacts the regioregularity of the resulting polymer chain. During polymerization, the monomers can add to the growing chain in different orientations (e.g., head-to-head, head-to-tail, tail-to-tail), leading to a regiorandom polymer.

This lack of regioregularity can influence the polymer's final properties. Research on precisely synthesized oligomers of MEH-PPV (pentamers) with varying degrees of side-chain regioregularity has shown that while the electronic and absorption properties in solution are nearly identical regardless of regularity, the properties in the solid state differ significantly. nih.gov Specifically, more regioregular oligomers exhibit a new, red-shifted shoulder in their thin-film absorption spectra. nih.gov This finding suggests that the packing order in the solid state is heavily influenced by side-chain regioregularity, even at the oligomer stage. nih.gov A higher degree of order and planarity in the polymer backbone, facilitated by regioregularity, can lead to a longer effective conjugation length, which in turn affects the material's optical and electronic characteristics, such as the color of its fluorescence and its charge carrier mobility.

Controlling the molecular weight (Mw) and polydispersity index (PDI) is crucial for achieving consistent and optimized performance in polymer-based devices. Several strategies have been employed in Gilch polymerizations to this end.

One effective method involves the use of a control agent or inhibitor. For instance, CBr₄ has been used as a control agent in the synthesis of poly[2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylene-vinylene] (MDMO-PPV), allowing for the synthesis of polymers with molecular weights ranging from a few thousand to nearly 80,000 g/mol . researchgate.net Similarly, nitrobenzene (B124822) has been successfully used as an inhibitor to modulate the molecular weight of poly(2,5-bis[N-methyl-N-hexylamino] phenylene vinylene) (BAM-PPV), producing lower molecular weight polymers (5–46 kDa) at low inhibitor loadings. researchgate.net

The choice of the halogen in the monomer also plays a significant role. A comparative study between 1,4-bis(bromomethyl)- and 1,4-bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene as monomers for MEH-PPV synthesis found that the bis(bromomethyl) monomer consistently produced substantially higher yields of polymer with higher molecular weights and narrower polydispersities. electronicsandbooks.com

| Control Strategy | Monomer/Polymer System | Key Finding | Resulting Mw / PDI |

|---|---|---|---|

| Use of Control Agent | MDMO-PPV | CBr₄ acts as an effective control agent. researchgate.net | Few thousand to ~80,000 g/mol researchgate.net |

| Use of Inhibitor | BAM-PPV | Nitrobenzene modulates molecular weight by suppressing dimer intermediates. researchgate.net | 5-46 kDa researchgate.net |

| Choice of Halogen | MEH-PPV | Bis(bromomethyl) monomer gives higher Mw and narrower PDI than bis(chloromethyl) monomer. electronicsandbooks.com | Higher Mw, Narrower PDI electronicsandbooks.com |

Poly(phenylene ethynylene) (PPE) Derivatives

The dibromo functionality of this compound makes it an ideal monomer for palladium-catalyzed cross-coupling reactions to form poly(phenylene ethynylene)s (PPEs). In this context, it serves as the dihalide component that is coupled with a di-alkyne comonomer.

The Sonogashira cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. researchgate.net This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base. researchgate.net

For the synthesis of a PPE polymer, this compound would be copolymerized with an aromatic di-alkyne, such as 1,4-diethynylbenzene, under Sonogashira conditions. The reaction would proceed as follows:

The palladium catalyst undergoes oxidative addition with the C-Br bonds of the monomer.

Simultaneously, the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.

Transmetalation occurs, transferring the acetylide group to the palladium complex.

Reductive elimination from the palladium complex yields the final coupled product (a phenylene-ethynylene unit) and regenerates the active palladium catalyst, allowing the cycle to continue and build the polymer chain.

A related approach, direct arylation polymerization (DArP), has also been explored. In one study, 1,4-dibromo-2,5-bis((2-ethylhexyl)oxy)benzene (B11927565) was successfully copolymerized using a nickel catalyst, demonstrating that earth-abundant metals can also be effective for synthesizing well-defined conjugated polymers. acs.org This Ni-catalyzed DArP yielded polymers with molar masses up to 10.2 kg/mol . acs.org

| Polymerization Method | Monomer Example | Catalyst System | Polymer Properties |

|---|---|---|---|

| Sonogashira Coupling | Aryl dihalide + Aryl di-alkyne | Palladium complex + Copper(I) co-catalyst researchgate.net | Forms linear conjugated polymers researchgate.net |

| Ni-Catalyzed Direct Arylation Polymerization (Ni-DArP) | 1,4-dibromo-2,5-bis((2-ethylhexyl)oxy)benzene + Dithiazole comonomer | Ni(OAc)₂ acs.org | Mw up to 10.2 kg/mol, Yields up to 55% acs.org |

While linear, soluble polymers are often the target for applications requiring solution processing, cross-linked networks offer enhanced thermal stability, solvent resistance, and robust film formation. The synthesis of cross-linked PPE networks can be achieved by modifying the polymerization conditions or monomer selection.

One strategy involves using a comonomer with more than two reactive sites (e.g., a tri-functional aryl halide or alkyne). The inclusion of such a monomer in a Sonogashira polymerization with this compound would lead to the formation of branch points in the polymer chains, ultimately resulting in a three-dimensional, cross-linked network.

Alternatively, reaction conditions can inadvertently lead to cross-linking. Early reports of Ni-catalyzed DArP, before conditions were optimized, yielded cross-linked, insoluble materials. acs.org This suggests that side reactions or excessive catalyst activity can promote intermolecular chain coupling, leading to network formation. While often undesirable when aiming for soluble polymers, these conditions could be intentionally exploited to produce insoluble, cross-linked PPE films or materials for applications where processability is not the primary concern.

Thiophene-Based Conjugated Polymer Architectures

The integration of this compound into thiophene-based polymer backbones is a key strategy for developing high-performance organic semiconducting materials. The electron-rich nature of the bis(2-ethylhexyloxy)benzene unit complements the electronic characteristics of thiophene (B33073) and its derivatives, leading to polymers with desirable optoelectronic properties.

Integration into Benzo[1,2-b;3,4-b′]dithiophene and Other Thiophene Derivatives

A significant application of this monomer is in the synthesis of polymers containing benzo[1,2-b:4,5-b']dithiophene (BDT) units. nih.govresearchgate.net The BDT moiety, known for its rigid and planar structure, promotes π-electron delocalization and ordered packing in the solid state, which is beneficial for charge transport. researchgate.netmdpi.com The 2-ethylhexyloxy side chains, originating from the bromo-benzene monomer, are attached to the BDT core to ensure solubility and processability of the resulting polymers. mdpi.comamazonaws.com

For instance, copolymers combining BDT units with thieno[3,4-b]thiophene (B1596311) (TT) have been synthesized, where the BDT monomer is functionalized with 2-ethylhexyloxy side chains. mdpi.com These polymers exhibit low bandgaps and broad absorption spectra, making them suitable for organic solar cell applications. mdpi.com The general synthetic approach often involves the Stille coupling or Suzuki polycondensation, where the brominated monomer is coupled with a stannylated or boronic ester-functionalized comonomer. rsc.orgresearchgate.net

The versatility of this compound extends to its use with a variety of thiophene-based comonomers. These include, but are not limited to, diketopyrrolopyrrole (DPP), quinoxaline, and benzothiadiazole (BT) derivatives, often flanked by thiophene units. mdpi.comrsc.org The combination of the electron-donating bis(alkoxy)benzene unit with electron-accepting comonomers creates a "push-pull" effect within the polymer backbone, which is a widely used strategy for tuning the HOMO/LUMO energy levels and the optical bandgap of the material. mdpi.com

Exploration of Direct Arylation Polymerization Techniques

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and sustainable alternative to traditional cross-coupling methods like Stille and Suzuki polymerizations, as it avoids the synthesis of organometallic intermediates. rsc.orgrsc.org This technique involves the direct coupling of a C-H bond with a C-Br bond.

Research has demonstrated the synthesis of donor-acceptor copolymers based on benzo[1,2-b:4,5-b′]dithiophene and 2,1,3-benzothiadiazole (B189464) via direct arylation polycondensation. rsc.org In a similar vein, 1,4-dibromo-2,5-bis((2-ethylhexyl)oxy)benzene, a close analogue of the title compound, has been successfully copolymerized with dithiazole derivatives using Ni-catalyzed DArP. acs.org This resulted in the formation of a linear, well-defined conjugated polymer with molecular weights up to 10.2 kg/mol and yields reaching 55%. acs.org

The optimization of DArP conditions is crucial for achieving high molecular weight and defect-free polymers. Key parameters that are systematically investigated include the choice of catalyst (typically palladium or nickel-based), ligand, base, solvent, and reaction temperature. rsc.orgnih.gov For example, a catalyst system of Pd2(dba)3 with (o-MeOPh)3P as the ligand, K2CO3 as the base, and pivalic acid as an additive has been shown to be effective for the DArP of BDT-based polymers in nonpolar solvents like 1,2-dimethylbenzene, yielding polymers with weight-average molecular weights as high as 60 kg mol⁻¹. rsc.org

Table 1: Representative Conditions for Direct Arylation Polymerization (DAP)

| Monomers | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Additive (equiv) | Solvent | Temp (°C) | Yield (%) | M_n ( kg/mol ) | Ref |

| 5,5′-(2,5-bis(hexyloxy)-1,4-phenylene)dithiazole + 1,4-dibromo-2,5-bis((2-ethylhexyl)oxy)benzene | Ni(OAc)₂ (20) | - | K₃PO₄ (4) | phenanthroline (15 mol%) | 1:1 DMA/m-xylene | 130 | 55 | 10.2 | acs.org |

| BDT derivative + BT derivative | Pd₂(dba)₃ (2) | P(o-OMePh)₃ (8) | Cs₂CO₃ (3) | PivOH (1) | Toluene | 120 | Good | High | nih.gov |

| BDT derivative + BT derivative | Pd₂(dba)₃ | (o-MeOPh)₃P | K₂CO₃ | Pivalic acid | 1,2-dimethylbenzene | - | ~100 | 60 (M_w) | rsc.org |

BDT: Benzo[1,2-b:4,5-b']dithiophene; BT: Benzothiadiazole; DMA: Dimethylacetamide; M_n: Number-average molecular weight; M_w: Weight-average molecular weight.

Rational Design of Polymer Backbones and Side Chains

The rational design of both the polymer backbone and the solubilizing side chains is paramount in achieving desired material properties for electronic device applications. The 2-ethylhexyloxy side chains play a multifaceted role that extends beyond simply rendering the polymer soluble.

Influence of 2-Ethylhexyloxy Side Chains on Polymer Solubility and Processability

The primary function of the 2-ethylhexyloxy side chains is to ensure the solubility of the rigid conjugated polymer backbone in common organic solvents, which is essential for solution-based processing techniques like spin-coating and printing. leigroup.cnresearchgate.net The branched nature of the 2-ethylhexyl group is particularly effective at disrupting the close packing of polymer chains in the solid state, thereby increasing solubility compared to linear alkyl chains of similar weight. acs.orgmdpi.com This improved solubility allows for the formation of high-quality, uniform thin films, which is a prerequisite for efficient device performance. leigroup.cn

For instance, polymers with linear hexyl side chains have been observed to exhibit low solubility, which can limit the achievable molecular weight during polymerization. acs.org Replacing these with branched 2-ethylhexyloxy side chains significantly improves solubility. acs.org The choice of solvent and processing conditions, such as temperature, can further modulate the solubility and aggregation behavior of these polymers in solution. amazonaws.comnih.gov

Table 2: Effect of Side Chain Structure on Polymer Properties

| Polymer Backbone | Side Chain | Solubility | Effect on Processing | Reference |

| Poly(diketopyrrolopyrrole-alt-quaterthiophene) | Hexyl | Lower | Favors β₂ phase formation | rsc.org |

| Poly(diketopyrrolopyrrole-alt-quaterthiophene) | Pentadecyl | Higher | Favors β₁ phase formation | rsc.org |

| BDT-based polymer | Linear n-decyl | Lower in o-dichlorobenzene | - | mdpi.com |

| BDT-based polymer | Branched 2-ethylhexyl | Higher in o-dichlorobenzene | - | mdpi.com |

| Thiazole-based polymer | Linear hexyl | Low | Limits molar mass | acs.org |

| Thiazole-based polymer | Branched 2-ethylhexyl | Improved | Allows for higher molar mass | acs.org |

Control of Polymer Conformation and Aggregation

In the solid state, the packing of polymer chains is a critical determinant of charge transport efficiency. The 2-ethylhexyloxy side chains play a crucial role in mediating the intermolecular π-π stacking distance. While dense packing is often desired for efficient charge hopping between chains, excessive aggregation can lead to large, uncontrolled domains and poor film morphology. mdpi.comrsc.org The branched structure of the 2-ethylhexyloxy groups helps to prevent excessive crystallization and promotes the formation of favorable microstructures for charge transport. acs.org

Furthermore, the nature of the side chains can influence the orientation of the polymer backbones relative to the substrate, with "edge-on" or "face-on" orientations being preferred for different device architectures. leigroup.cn For example, in some polymer systems, branched 2-ethylhexyl chains have been shown to favor a "face-on" orientation, which is often beneficial for charge transport in organic solar cells. leigroup.cn The interplay between the polymer backbone's tendency to form ordered aggregates and the disordering effect of the bulky side chains is a key aspect of materials design, enabling fine-tuning of the solid-state morphology for optimized device performance. rsc.orguq.edu.au

Advanced Spectroscopic and Physico Chemical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for the structural verification of 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene, providing detailed information about the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides definitive evidence of its structure through chemical shift, integration, and signal multiplicity. The introduction of a single bromine atom onto the symmetrically substituted parent compound, 1,4-bis(2-ethylhexyloxy)benzene (B1622113), breaks the molecular symmetry. This asymmetry renders the two 2-ethylhexyloxy side chains and the aromatic protons chemically non-equivalent, leading to a more complex spectrum than that of the precursor.

The aromatic region is particularly informative. It is expected to display three distinct signals corresponding to the three protons on the benzene (B151609) ring, integrating to one proton each. The proton adjacent to the bromine atom would be shifted downfield, while the others would also experience shifts relative to the symmetric parent compound.

The aliphatic region of the spectrum contains the signals for the two ethylhexyloxy groups. Each chain consists of methylene (B1212753) (-CH₂-), methyl (-CH₃), and a methine (-CH) proton, which appear as complex multiplets due to overlapping signals. The two benzylic ether methylene groups (-OCH₂-) are expected to appear as two distinct multiplets or doublets of doublets due to their non-equivalence.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.1 - 6.8 | Multiplet | 3H | Ar-H (Aromatic Protons) |

| ~3.9 - 3.8 | Multiplet | 4H | Ar-O-CH₂ |

| ~1.8 - 1.7 | Multiplet | 2H | -CH(CH₂CH₃) |

| ~1.6 - 1.2 | Multiplet | 16H | -(CH₂)₃- & -CH(CH₂) |

Note: The chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. The aliphatic signals are complex due to diastereotopicity and signal overlap.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon framework. For this compound, a total of 22 carbon signals would be expected in a completely resolved spectrum, reflecting the molecule's asymmetry. However, some aliphatic carbon signals from the two ethylhexyloxy chains may overlap.

The aromatic region will display six distinct signals for the benzene ring carbons. The carbon atom directly bonded to the bromine (C-Br) is expected to appear at a characteristic chemical shift, typically in the range of 110-120 ppm. The two carbons bearing the ether linkages (C-O) will be found significantly downfield, usually above 145 ppm. The remaining three aromatic C-H carbons will resonate in the typical aromatic region. The aliphatic region will contain the signals for the carbons of the two non-equivalent 2-ethylhexyloxy groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~150 - 145 | Ar-C-O |

| ~120 - 115 | Ar-C-H |

| ~115 - 110 | Ar-C-Br |

| ~72 - 70 | Ar-O-CH₂ |

| ~40 - 38 | -CH(CH₂CH₃) |

| ~31 - 22 | -(CH₂)₃- |

Note: These are predicted chemical shift ranges. Actual values depend on experimental conditions.

For a molecule with significant signal overlap in the 1D spectra, two-dimensional (2D) NMR techniques are invaluable for unambiguous assignments.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. This would be essential for tracing the connectivity within each of the two distinct 2-ethylhexyloxy chains, for instance, by correlating the -OCH₂- protons to the adjacent methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2, for example, confirming which proton signal at ~3.85 ppm corresponds to the carbon signal at ~71 ppm.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of the compound, providing a fingerprint based on its functional groups.

The FTIR spectrum of this compound is characterized by absorption bands corresponding to its key structural components. The spectrum for 2-bromo-1,4-dimethylbenzene can provide guidance for the aromatic substitution pattern. nist.gov

C-H Stretching: Strong bands in the 2960-2850 cm⁻¹ region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the numerous methyl and methylene groups of the ethylhexyloxy side chains. Aromatic C-H stretching vibrations typically appear as weaker bands above 3000 cm⁻¹.

Aromatic C=C Stretching: The benzene ring gives rise to characteristic C=C stretching absorptions in the 1610-1450 cm⁻¹ region.

C-O-C Stretching: A strong, prominent band corresponding to the asymmetric C-O-C stretching of the aryl-alkyl ether linkages is expected around 1250-1200 cm⁻¹. A weaker symmetric stretching band may appear near 1040 cm⁻¹.

C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the substituted aromatic ring provide information on the substitution pattern and are expected in the 900-800 cm⁻¹ region.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce a weak to medium absorption in the far-infrared region, typically between 650 and 550 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2960 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂) |

| 1610 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1200 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 900 - 800 | C-H Out-of-Plane Bend | Substituted Aromatic |

Electronic Spectroscopy for Optoelectronic Properties

UV-Visible spectroscopy is employed to investigate the electronic transitions within the molecule. The electronic spectrum of an aromatic compound is dominated by π → π* transitions. The benzene ring itself has characteristic absorptions, but these are significantly altered by substituents.

In this compound, the two oxygen atoms of the ether groups act as powerful auxochromes, donating electron density to the aromatic π-system through resonance. This has the effect of lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the absorption maxima (λmax) are shifted to longer wavelengths (a bathochromic or "red" shift) compared to unsubstituted benzene. The bromine atom, also an auxochrome, further influences these electronic transitions.

This compound is a key intermediate in the synthesis of conjugated polymers used in organic electronics. acs.org The electronic properties established at the monomer level, such as the HOMO-LUMO gap which can be estimated from the onset of UV-Vis absorption, are critical in determining the optoelectronic characteristics (e.g., color, emission, and charge-transport properties) of the final polymer.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption spectra are dominated by π-π* transitions associated with the benzene ring. cmu.edu The substitution pattern and the nature of the substituents, such as the bromo and 2-ethylhexyloxy groups, significantly influence the energy of these transitions and thus the position of the absorption maxima (λ_max).

While specific UV-Vis spectral data for the monomer this compound is not extensively detailed in the available literature, the characterization of polymers synthesized using this or structurally similar monomers is common. For instance, conjugated polymers like poly(p-phenylenevinylene) (PPV) derivatives containing dialkoxy side chains exhibit broad absorption bands in the visible region. nih.govnih.gov The large, flexible 2-ethylhexyloxy side chains are primarily incorporated to ensure solubility in common organic solvents, which is essential for processing thin films for electronic devices. nih.gov The conformation of the polymer chains in solution and in the solid state, which can be influenced by solvent and temperature, has a pronounced effect on the UV-Vis absorption spectrum. scispace.com Aggregation of polymer chains typically leads to red-shifted absorption bands, indicating interchain interactions. scispace.comresearchgate.net

Complex studies on related 1,4-dialkoxybenzene derivatives show that stereochemistry and substituents can cause spectral shifts, which can be correlated with theoretical data from approaches like Time-Dependent Density Functional Theory (TD-DFT). nih.gov

Table 1: Illustrative UV-Vis Absorption Data for Related Conjugated Polymers (Note: This table presents data for analogous polymer systems to demonstrate typical findings from this technique.)

| Polymer/Compound | Solvent/State | Absorption Max (λ_max) [nm] | Citation |

|---|---|---|---|

| MEH-PPV (single molecule) | Thin Film | ~550 | nih.gov |

| PCPDTBT* (chiral side chains) | Chlorobenzene:Diiodooctane | 830 (aggregate peak) | scispace.comresearchgate.net |

Photoluminescence (PL) Spectroscopy for Emission Characteristics and Quantum Yields

Photoluminescence (PL) spectroscopy measures the light emitted from a substance after it has absorbed photons. This technique is critical for characterizing materials intended for light-emitting applications, such as in Organic Light-Emitting Diodes (OLEDs). The emission spectrum, quantum yield (the efficiency of converting absorbed photons to emitted photons), and color purity are key parameters determined by PL spectroscopy.

The study of related poly(phenylenevinylene) derivatives shows that the emission wavelength can be tuned by chemical modifications. jst.go.jp For example, blue photoluminescence has been achieved in polymers like poly(2-benzoyl-1,4-phenylene), with emission maxima observed at 433 nm. researchgate.net The determination of PL quantum yields is often performed relative to a known standard. researchgate.net

Table 2: Example Photoluminescence Data for Structurally Similar Polymer Systems (Note: This table is illustrative and contains data for related materials to show typical results.)

| Polymer System | Host/State | Emission Max (λ_em) [nm] | Key Finding | Citation |

|---|---|---|---|---|

| MEH-PPV | Isolated Chains | ~550 | Emission depends on chain conformation | nih.gov |

| Poly(2-benzoyl-1,4-phenylene) (PBP) | Thin Film | 433 | Bright blue photoluminescence | researchgate.net |

Time-Resolved Spectroscopy for Excited State Dynamics (e.g., Delayed Fluorescence, Hot-Exciton Dynamics)

Time-resolved spectroscopy probes the fate of excited states on timescales ranging from femtoseconds to milliseconds. These measurements are vital for understanding the dynamic processes that follow photoexcitation, including energy transfer, charge separation, and non-radiative decay pathways, which compete with light emission. Techniques like site-selective fluorescence spectroscopy at low temperatures can provide highly resolved spectra, revealing details about the chromophore's interaction with its local environment. cmu.edu

For conjugated polymers, the dynamics are complex. The initial excitation creates an exciton (B1674681) (a bound electron-hole pair) which can migrate along the polymer chain or hop to an adjacent chain. The long radiative lifetimes observed in some conjugated polymers can be attributed to the delocalization of the excited state over multiple chains in an aggregate, which reduces the overlap with the ground state wavefunction and enhances the probability of non-radiative decay. acs.org Understanding these dynamics is key to designing materials with higher quantum efficiencies for optoelectronic devices.

Mass Spectrometry for Molecular Weight and Composition

Mass spectrometry is an indispensable tool for confirming the molecular identity of the this compound monomer and for characterizing the molecular weight and distribution of polymers synthesized from it.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. For a monomer like this compound, HRMS would be used to confirm its successful synthesis by matching the experimentally measured exact mass to the theoretically calculated mass. The distinct isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be clearly resolved, further confirming the compound's identity.

MALDI-TOF for Polymer Molecular Weight Distribution

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of synthetic polymers. sigmaaldrich.com It allows for the determination of the absolute molecular weight distribution of a polymer sample, in contrast to relative measurements from techniques like Gel Permeation Chromatography (GPC).

In the context of polymers made from this compound, MALDI-TOF analysis would provide key information on:

Number-average molecular weight (M_n) and Weight-average molecular weight (M_w) .

Dispersity (Đ) , which is the ratio M_w/M_n and indicates the breadth of the molecular weight distribution. A value close to 1 suggests a well-controlled polymerization. sigmaaldrich.com

End-group analysis , confirming the chemical structure of the chain ends. sigmaaldrich.com

Repeating unit mass , verifying the polymer structure.

The choice of matrix and cationizing agent is critical for successful MALDI-TOF analysis of polymers. sigmaaldrich.com Studies on polymers with bromine end-groups have shown that the choice of cationizing agent can affect the stability of the analyte, with sodium salts sometimes being preferred over silver salts to prevent unwanted side reactions. researchgate.net

Electrochemical Characterization Techniques

Electrochemical methods, particularly cyclic voltammetry (CV), are used to determine the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a material. These energy levels are crucial for designing efficient organic electronic devices, as they govern the injection of charges (electrons and holes) from the electrodes and the transport of these charges through the material.

The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation (E_ox) and first reduction (E_red) peaks in the cyclic voltammogram. The measurements are typically carried out in a three-electrode cell containing a solution of the compound and a supporting electrolyte. The potential is scanned, and the resulting current is measured.

Table 3: Representative HOMO/LUMO Energy Levels Determined by Cyclic Voltammetry for Various Conjugated Polymers (Note: This table provides illustrative data for different polymer systems to demonstrate the application of the technique. The values can vary based on measurement conditions.)

| Polymer/Compound | Onset Oxidation (E_onset,ox) [V] | Onset Reduction (E_onset,red) [V] | HOMO [eV] | LUMO [eV] | Citation |

|---|---|---|---|---|---|

| P(DCB) | 0.88 | - | -5.28 | - | mdpi.com |

| P(DCB-co-ED) | 0.77 | - | -5.17 | - | mdpi.com |

Cyclic Voltammetry for Redox Potentials and Energy Levels

Cyclic Voltammetry (CV) is a potent electrochemical technique used to investigate the redox behavior of conjugated polymers. For polymers synthesized using monomers like this compound, CV provides essential data on their oxidation and reduction potentials. These measurements are crucial for determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO level is related to the polymer's ability to donate an electron (p-doping), while the LUMO level relates to its ability to accept an electron (n-doping).

The energy band gap, a key parameter for optoelectronic applications, can be estimated from the onsets of the oxidation and reduction peaks in the voltammogram. This information governs the polymer's color, conductivity, and suitability for use in devices like organic solar cells and light-emitting diodes. The redox stability of the polymer can also be assessed by performing multiple CV cycles, which is critical for evaluating the long-term operational stability of an electrochromic device. mdpi.com

Polymer Molecular Weight and Dispersity Analysis

The molecular weight and its distribution are defining characteristics of a polymer, directly influencing its physical properties such as solubility, viscosity, and mechanical strength, as well as its performance in thin-film applications. lcms.cz

Gel Permeation Chromatography (GPC) with Multi-Detector Systems

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. shimadzu.com The technique separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. researchgate.net Larger molecules elute from the chromatography column faster than smaller molecules, which can penetrate more deeply into the porous packing material of the column. researchgate.net

Modern GPC systems often employ multi-detector setups, commonly including a refractive index (RI) detector, a viscometer, and sometimes a light-scattering detector. This combination allows for a more accurate determination of molecular weight averages without relying solely on calibration with polymer standards that may have different chemical structures. lcms.cz

Key parameters obtained from GPC analysis include:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Polydispersity Index (Đ) or Dispersity: Calculated as the ratio Mw/Mn, this value indicates the breadth of the molecular weight distribution. A value of 1.0 signifies a monodisperse sample where all chains have the same length, while higher values indicate a broader distribution.

In the synthesis of conjugated polymers, such as those derived from the copolymerization of a monomer like 1,4-dibromo-2,5-bis((2-ethylhexyl)oxy)benzene (B11927565), GPC is essential for optimizing reaction conditions to achieve desired molecular weights and yields. acs.org

Table 1: GPC Analysis of a Copolymer Synthesized with a 2,5-bis((2-ethylhexyl)oxy)benzene Moiety Data based on a polymer synthesized via Ni-catalyzed Direct Arylation Polymerization (Ni-DArP). The analysis was conducted in 1,2,4-trichlorobenzene (B33124) at 140 °C and calibrated with polystyrene standards.

| Catalyst Loading (mol %) | Mn ( kg/mol ) | Mw ( kg/mol ) | Dispersity (Đ) | Yield (%) |

| 20 | 5.3 | 7.4 | 1.4 | 48 |

| 10 | 6.8 | 10.2 | 1.5 | 55 |

| 5 | 5.5 | 8.3 | 1.5 | 52 |

| Source: acs.org |

Thermal Analysis of Polymers

The thermal behavior of polymers is a critical factor determining their processing conditions and operational limits in electronic devices. Thermal analysis techniques provide insight into phase transitions and decomposition temperatures. nasa.gov

Differential Scanning Calorimetry (DSC) for Glass Transition and Crystallization Behavior

Differential Scanning Calorimetry (DSC) is a fundamental technique for investigating the thermal transitions of a polymer. By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can identify key transitions. For amorphous or semi-crystalline polymers synthesized from this compound, a DSC thermogram would reveal:

Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a crucial parameter for determining the material's mechanical properties and upper service temperature.

Crystallization Temperature (Tc): The temperature at which an amorphous polymer may organize into crystalline domains upon cooling from the melt.

Melting Temperature (Tm): The temperature at which crystalline domains within the polymer melt.

These thermal transitions are influenced by the polymer's molecular weight, chain rigidity, and the nature of its side chains—in this case, the 2-ethylhexyloxy groups, which are often added to enhance solubility and influence morphology.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of a material by measuring its mass as a function of temperature in a controlled atmosphere. nasa.gov For polymers, this analysis pinpoints the onset of thermal decomposition. A TGA thermogram plots the percentage of weight loss against temperature. The decomposition temperature is often reported as the temperature at which a certain percentage (e.g., 5%) of the material's initial mass has been lost. This value is critical for establishing the maximum temperature for polymer processing and for assessing the long-term thermal stability of devices incorporating the polymer. nasa.gov Polymers with high thermal stability are essential for applications that may involve elevated operating temperatures. nasa.gov

Morphological and Microstructural Characterization of Thin Films and Nanostructures

The performance of a polymer in a solid-state device is highly dependent on the morphology and microstructure of its thin film. The arrangement of polymer chains, their degree of order, and the surface topography of the film all play a significant role.

The characterization of thin films made from polymers incorporating this compound is essential for understanding structure-property relationships. Techniques such as Atomic Force Microscopy (AFM) are used to visualize the surface morphology at the nanoscale, providing data on surface roughness. osti.gov

Furthermore, the molecular weight of the polymer can significantly influence the chain alignment within the film. researchgate.net For conjugated polymers, higher molecular weight often leads to a greater degree of polymer chain alignment parallel to the film plane during spin coating. researchgate.net This alignment can be quantified by measuring the film's optical birefringence—the difference in refractive index between in-plane and out-of-plane polarizations. researchgate.net A higher degree of chain alignment enhances charge transport along the polymer backbone, which is a desirable property for many electronic applications. Therefore, characterizing the microstructure is key to correlating synthetic parameters, like polymer molecular weight, with final device performance. researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide detailed information about the surface topography of thin films and materials at the nanoscale. For organic semiconductor materials, including those synthesized from "this compound," AFM is instrumental in characterizing the surface roughness, grain size, and phase separation in polymer blends.

Hypothetical Research Findings:

In a typical study, a thin film of a polymer synthesized using "this compound" as a monomer would be deposited onto a substrate, such as silicon wafer or indium tin oxide (ITO) coated glass. AFM analysis in tapping mode would then be employed to generate topographical and phase images.

Surface Roughness: The root-mean-square (RMS) roughness would be a key parameter. A smoother surface is generally desirable for efficient charge transport across interfaces in electronic devices.

Domain Size and Distribution: In polymer blends, where "this compound" might be part of the donor or acceptor phase, AFM can visualize the size and distribution of these domains. The degree of phase separation is critical for exciton dissociation and charge transport.

A hypothetical data table summarizing such findings might look as follows:

| Sample | Spin Coating Speed (rpm) | Annealing Temperature (°C) | RMS Roughness (nm) | Average Domain Size (nm) |

| Polymer A (from this compound) on Si Wafer | 1000 | As-cast | 2.5 | N/A |

| Polymer A on Si Wafer | 1000 | 150 | 1.8 | N/A |

| Polymer A:PCBM Blend on ITO | 2000 | As-cast | 3.1 | 50 |

| Polymer A:PCBM Blend on ITO | 2000 | 150 | 2.2 | 35 |

This table is illustrative and based on typical results for organic semiconductor thin films.

Electron Microscopy (SEM, TEM) for Bulk Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for investigating the bulk morphology of materials. whiterose.ac.uk While SEM provides information about the surface and near-surface structure of a material, TEM allows for the visualization of the internal structure, including the arrangement of different phases and crystalline domains.

For polymers and composites derived from "this compound," these techniques are essential for understanding the material's internal organization, which is a key determinant of its mechanical and electronic properties.

Research Findings:

SEM Analysis: SEM can be used to study the cross-sectional morphology of polymer films, revealing information about film thickness, uniformity, and the presence of any large-scale aggregates or defects. In polymer blends, SEM can show the dispersion of one polymer phase within another.

TEM Analysis: TEM offers higher resolution and is used to probe the nanoscale morphology. For semi-crystalline polymers, TEM can directly visualize crystalline lamellae and amorphous regions. In polymer blends used in OPVs, TEM can provide detailed images of the interpenetrating network of donor and acceptor materials, which is crucial for device efficiency.

A data table summarizing morphological features observed by electron microscopy could be structured as follows:

| Material | Microscopy Technique | Feature Observed | Characteristic Size/Dimension |

| Polymer B (from this compound) | SEM (Cross-section) | Film Thickness | 100 nm |

| Polymer B:Fullerene Blend | TEM | Phase-separated domains (fibrillar structures) | 10-20 nm width |

| Nanocomposite with Polymer B | SEM | Dispersion of nanoparticles | Homogeneous, no agglomeration |

This table is illustrative and based on typical results for organic semiconductor materials.

X-ray Diffraction (XRD) for Crystalline Order

X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of materials. For a crystalline compound like "this compound," single-crystal XRD would provide precise information about the unit cell dimensions, space group, and the arrangement of atoms within the crystal lattice. For polymeric materials derived from it, XRD is used to assess the degree of crystallinity and the orientation of crystalline domains.

While specific single-crystal XRD data for "this compound" was not found in the reviewed literature, analysis of closely related compounds provides significant insight into the expected structural characteristics. For instance, studies on "1,4-Dibromo-2,5-bis(hexyloxy)benzene" and "1,4-Dibromo-2,5-dibutoxybenzene" reveal detailed crystallographic information.

Research Findings from Analogous Compounds:

A study on 1,4-Dibromo-2,5-bis(hexyloxy)benzene provided the following crystallographic data:

| Parameter | Value |

| Chemical Formula | C₁₈H₂₈Br₂O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9638 (12) |

| b (Å) | 8.2581 (14) |

| c (Å) | 9.7321 (17) |

| α (°) | 107.012 (2) |

| β (°) | 106.981 (2) |

| γ (°) | 99.193 (2) |

| Volume (ų) | 493.11 (15) |

| Z | 1 |

| Intermolecular Interactions | Br···Br interactions [3.410 (3) Å] |

Data sourced from a study on a related compound.

Similarly, research on 1,4-Dibromo-2,5-dibutoxybenzene yielded the following data:

| Parameter | Value |

| Chemical Formula | C₁₄H₂₀Br₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.3685 (4) |

| b (Å) | 12.6395 (5) |

| c (Å) | 7.1083 (3) |

| β (°) | 96.461 (5) |

| Volume (ų) | 747.10 (6) |

| Z | 2 |

| Intermolecular Interactions | C—Br⋯O halogen bonds |

Data sourced from a study on a related compound.

These findings suggest that "this compound" is also likely to exhibit significant intermolecular interactions, such as halogen bonding, which would influence its packing in the solid state and the morphology of polymers derived from it. The bulky 2-ethylhexyl side chains are expected to impact the intermolecular spacing and solubility of the compound.

Structure Property Relationships in Conjugated Polymers Derived from 2 Bromo 1,4 Bis 2 Ethylhexyloxy Benzene

Tuning of Electronic Band Gaps and Optical Spectra through Molecular Design

The electronic band gap and optical properties of conjugated polymers are intrinsically linked to their molecular structure. For polymers incorporating the 1,4-bis(2-ethylhexyloxy)benzene (B1622113) unit, these properties can be precisely tuned through strategic molecular design, including the choice of comonomers and the architecture of the polymer chain.

Influence of Aromatic Spacers and Conjugation Length

The introduction of different aromatic spacers via copolymerization is a powerful tool for modulating the electronic properties of the resulting polymer. The effective conjugation length, which is the extent of delocalization of π-electrons along the polymer backbone, plays a crucial role in determining the energy of the electronic transitions. mdpi.com Generally, increasing the conjugation length leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a red-shift in both the absorption and emission spectra. uq.edu.au

For instance, copolymerizing the 1,4-bis(2-ethylhexyloxy)benzene unit with electron-donating or electron-accepting aromatic spacers can create donor-acceptor (D-A) polymers. The alternating D-A structure lowers the band gap due to the hybridization of the donor's HOMO and the acceptor's LUMO. For example, incorporating electron-deficient units like benzothiadiazole can significantly lower the band gap compared to a homopolymer. researchgate.netresearchgate.net The choice of the spacer itself, such as vinylene, thiophene (B33073), or fluorene, also dictates the degree of planarity and π-orbital overlap, thereby influencing the band gap. mdpi.com

The absorption and emission maxima of conjugated polymers are known to red-shift with increasing chain length until an effective conjugation length is reached, typically around 10-20 repeat units, where the optical properties converge. mdpi.comuq.edu.au

Table 1: Effect of Aromatic Spacers on Polymer Band Gap (Illustrative)

| Copolymer System (Conceptual) | Spacer Type | Expected Band Gap Trend |

| Homopolymer of 1,4-bis(2-ethylhexyloxy)benzene | - | Higher |

| Copolymer with Thiophene | Electron-rich | Moderate |

| Copolymer with Benzothiadiazole | Electron-deficient (D-A) | Lower |

| Copolymer with Fluorene | Planarizing | Moderate to Lower |

This table illustrates general trends in band gap modulation based on the electronic nature of the comonomer.

Effects of Side-Chain Architecture on π-Stacking and Interchain Interactions

The 2-ethylhexyloxy side chains, being bulky and branched, are primarily introduced to ensure solubility of the polymer in common organic solvents. However, their architecture has a profound impact on the solid-state morphology, particularly on π-stacking and interchain interactions. These side chains create steric hindrance that can influence the distance between polymer backbones.

Modulation of Charge Transport Properties

The ability of a conjugated polymer to transport charge is paramount for its application in electronic devices. This property is directly correlated with the molecular and supramolecular structure of the polymer.

Correlation between Molecular Structure and Electron/Hole Mobility

The charge carrier mobility, which quantifies the ease with which electrons or holes move through the material under an electric field, is highly dependent on the polymer's structure and morphology. For polymers containing the electron-rich 1,4-bis(2-ethylhexyloxy)benzene moiety, hole transport is generally expected to be more favorable.

High charge mobility is often associated with well-ordered, crystalline domains within the polymer film, which allow for efficient intermolecular charge hopping. The molecular weight of the polymer also plays a role; higher molecular weights can lead to more extensive chain entanglement and better formation of interconnected charge transport pathways. The introduction of planar, rigid comonomers can enhance π-stacking and thus improve mobility. For instance, in poly(2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylene vinylene) (MEH-PPV), a structurally similar polymer, hole mobilities are sensitive to film processing and annealing, which alter the molecular packing.

Table 2: Representative Charge Mobilities for Structurally Similar Conjugated Polymers

| Polymer | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Reference |

| MEH-PPV | ~4 x 10⁻⁴ | Ambipolar transport observed | |

| P3HT (regioregular) | (1–2) x 10⁻² | Lower than hole mobility |

This table provides context for the expected range of charge carrier mobilities in polymers with similar structural features.

Polaron Formation and Transport Mechanisms in Devices

When a charge is injected into a conjugated polymer chain, it can induce a local geometric distortion of the polymer backbone. This composite quasi-particle, consisting of the charge and its associated lattice distortion, is known as a polaron. The formation of polarons creates localized electronic states within the band gap of the polymer.

Spectroscopic Signatures of Conformational Changes and Aggregation

Spectroscopic techniques, particularly absorption and photoluminescence spectroscopy, are powerful tools for probing the conformation of polymer chains and the extent of their aggregation in solution and in the solid state.

Changes in the absorption and emission spectra often provide the first evidence of aggregation. In many conjugated polymers, the formation of aggregates leads to a red-shift in the absorption spectrum, indicative of increased effective conjugation length through interchain interactions. The vibronic structure of the emission spectrum is also highly sensitive to the degree of aggregation. For instance, in MEH-PPV, the appearance of a new, lower-energy absorption feature has been assigned to aggregate absorption.

The aggregation behavior can be complex, with different types of aggregates (e.g., H-aggregates and J-aggregates) being possible. H-aggregates, characterized by a blue-shift in absorption, and J-aggregates, with a red-shift, can sometimes coexist. Conformational changes, such as chain folding or extension, also manifest as shifts in the optical spectra. For example, exposing a solution of a conjugated polymer to shear forces can induce conformational changes that lead to a blue-shift in the emission spectrum, indicating a shortening of the conjugated segments. Site-selective fluorescence spectroscopy can be employed to eliminate inhomogeneous broadening and reveal the intrinsic spectral properties of different chromophoric segments within a disordered polymer sample.

Table 3: Spectroscopic Indicators of Aggregation and Conformational Changes

| Spectroscopic Observation | Interpretation |

| Red-shift in absorption/emission spectrum | Formation of J-aggregates or increased planarity |

| Blue-shift in absorption/emission spectrum | Formation of H-aggregates or chain twisting/coiling |

| Appearance of new low-energy absorption band | Signature of aggregate formation |

| Change in vibronic peak ratios in emission | Altered degree of interchain order/coupling |

| Isosbestic point in temperature-dependent spectra | Phase transition between disordered and ordered phases |